![molecular formula C7H5NO2S B1336840 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile CAS No. 859851-02-8](/img/structure/B1336840.png)
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile is an aromatic ether . It is a chemical compound with the molecular formula C7H5NO2S .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, a novel conducting polymer poly (2,5-bis (5- (2,3-dihydrothieno [3,4-b] [1, 4]dioxin-5-yl)-3-dodecylthiophen-2-yl)thieno [3,2-b]thiophene) has been developed and synthesized via in situ oxidative polymerization using FeCl3 as the oxidant .Molecular Structure Analysis
The molecular structure of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile is characterized by a thiophene ring fused with a 1,4-dioxine ring . The compound has a planar structure, which is typical for aromatic compounds .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be used in the synthesis of polymers . It can also undergo proton doping, and the doping process is reversible .Physical And Chemical Properties Analysis
The compound has a molecular weight of 167.19 g/mol . It has a topological polar surface area of 70.5 Ų, indicating its polarity . The compound also exhibits p-type conduction, with a Seebeck coefficient of ca. 24 µV/K, and an electrical conductivity of ca. 30 S·cm−1 with a carrier density of 2×10^20 cm−3 .Scientific Research Applications
Organic Electronics and Conductive Polymers
The compound 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile is closely related to 3,4-ethylenedioxythiophene (EDOT), which is used as a monomer in the synthesis of conductive polymers. These polymers have potential applications in various electronic devices such as diode components, field-effect transistors, flexible electroluminescent lamps, organic solar cells, and organic LEDs due to their high ionization potential, charge carrying mobility, and environmental stability .
Synthesis of Gold Nanoparticles
EDOT has been used as a reductant in the one-pot synthesis of gold nanoparticles from chloroauric acid. The compound 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile could potentially be used in similar reactions due to its structural similarity .
Optical Applications
The compound is also used in the synthesis of conjugated polymers and copolymers with potential optical applications. These materials can be modified with different chemical groups to tailor their properties for specific uses .
Electrochromic Devices
A related compound, poly(2,3-dimethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine) (PEDOT-Me2), has been synthesized and shows promise for use in electrochromic devices. These devices change color when an electric charge is applied and have applications in smart windows, displays, and mirrors .
properties
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c8-3-6-7-5(4-11-6)9-1-2-10-7/h4H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQAPDOVCIFQCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC=C2O1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428783 |
Source
|
Record name | 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile | |
CAS RN |
859851-02-8 |
Source
|
Record name | 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H,3H-thieno[3,4-b][1,4]dioxine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.